Tyk2-IN-16

TYK2 JH2 Pseudokinase Domain Allosteric Inhibition

Researchers requiring precise TYK2 pathway dissection often face supply inconsistency and undefined selectivity profiles with generic JAK inhibitors. Tyk2-IN-16, a patent-defined allosteric JH2 domain ligand (WO2023220046A1, compound 184), eliminates this ambiguity. - Targets TYK2 JH2 with IC50 <10 nM; inhibits cellular pSTAT4 in NK92 cells at <10 nM. - Pyrazolo[4,3-c]pyridine chemotype ensures binding-mode specificity absent in ATP-competitive JAK inhibitors. - Available in mg-to-gram quantities with ≥98% purity; bench-stable at ambient shipping conditions.

Molecular Formula C20H20F2N8O
Molecular Weight 426.4 g/mol
Cat. No. B12377084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyk2-IN-16
Molecular FormulaC20H20F2N8O
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)(C)C#N)C4=NC=CC(=N4)C(C)(F)F
InChIInChI=1S/C20H20F2N8O/c1-12(31)26-16-8-14-13(9-25-16)17(29-7-5-19(2,10-23)11-29)28-30(14)18-24-6-4-15(27-18)20(3,21)22/h4,6,8-9H,5,7,11H2,1-3H3,(H,25,26,31)
InChIKeyRCXXJWBXCJATGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyk2-IN-16 Overview


Tyk2-IN-16 is a small molecule, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), specifically targeting the regulatory pseudokinase domain (JH2) with an IC50 of less than 10 nM in biochemical assays . Identified as compound 184 in patent WO2023220046A1, it demonstrates potent cellular activity by inhibiting downstream pSTAT4 signaling in NK92 cells with an IC50 also under 10 nM . As a research compound with a defined, patent-associated structure, Tyk2-IN-16 serves as a critical tool for dissecting TYK2-mediated signaling pathways, particularly those involving IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of various autoimmune and inflammatory conditions.

Tyk2-IN-16 Non-Interchangeability


Generic substitution among TYK2 inhibitors or with broader JAK family inhibitors is not scientifically valid due to critical differences in binding mode, selectivity profiles, and functional consequences . Tyk2-IN-16 is an allosteric JH2 domain binder, a mechanism distinct from ATP-competitive JAK inhibitors that target the catalytic JH1 domain. While other allosteric TYK2 inhibitors exist, they exhibit varying degrees of potency and selectivity across the JAK family [1]. The specific chemical scaffold of Tyk2-IN-16, as defined in patent WO2023220046A1, may confer unique selectivity and pharmacokinetic properties that are not shared by its structural analogs or other TYK2-targeting agents, making precise compound selection essential for experimental reproducibility and accurate target validation [2].

Tyk2-IN-16 Comparative Evidence


TYK2 JH2 Domain Binding Potency

Tyk2-IN-16 potently binds to the TYK2 JH2 domain with an IC50 of less than 10 nM, as reported in the primary patent [1]. While this is less potent on a direct IC50 basis than some highly optimized clinical candidates like deucravacitinib (IC50 = 0.2 nM) or QL-1200186 (IC50 = 0.06 nM) , its potency firmly establishes it as a potent, low nanomolar TYK2 inhibitor suitable for robust target engagement in biochemical and cellular assays. The potency is comparable to that of the structurally related analog Tyk2-IN-17 (compound 185), which is also described as a potent TYK2 inhibitor but for which precise IC50 data is not publicly available .

TYK2 JH2 Pseudokinase Domain Allosteric Inhibition Autoimmune Disease

IL-12-Induced pSTAT4 Inhibition

In the NK92 cellular model, Tyk2-IN-16 inhibits IL-12-stimulated phosphorylation of STAT4 (pSTAT4) with an IC50 of less than 10 nM . This cellular IC50 is consistent with its biochemical potency and demonstrates effective cell permeability and intracellular target engagement. In comparison, the clinical-stage inhibitor zasocitinib has been reported to inhibit IL-12-induced pSTAT4 in human PBMCs with an IC50 of 6.7 nM . This places Tyk2-IN-16 within a comparable range of cellular potency to a clinical candidate, underscoring its utility as a potent research tool for studying the IL-12/STAT4 axis.

Cellular Pharmacology pSTAT4 IL-12 Signaling NK92 Cell Line

Distinct Pyrazolopyridine Chemotype

Tyk2-IN-16 is characterized by the IUPAC name N-[3-(3-cyano-3-methylpyrrolidin-1-yl)-1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide, representing a distinct chemical scaffold . Its molecular formula is C20H20F2N8O with a molecular weight of 426.42 g/mol . This pyrazolo[4,3-c]pyridine core, featuring a 3-cyano-3-methylpyrrolidine moiety and a 1,1-difluoroethyl-substituted pyrimidine, is unique among commonly researched TYK2 inhibitors. For instance, deucravacitinib is a nicotinamide derivative, while BMS-986202 is a triazolopyridine derivative. This structural divergence suggests Tyk2-IN-16 may possess a distinct binding mode and selectivity profile that could be exploited in medicinal chemistry campaigns.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Scaffold

TYK2 Selectivity Over JAK Kinases

Tyk2-IN-16 is described in its primary patent as a selective TYK2 inhibitor [1]. While a full kinome-wide selectivity panel has not been published, the allosteric mechanism targeting the JH2 domain is well-established to confer high selectivity over JAK1, JAK2, and JAK3 compared to ATP-competitive JAK inhibitors [2]. For example, deucravacitinib exhibits over 1000-fold selectivity against a panel of 249 kinases [3], and QL-1200186 shows 164-fold selectivity over the JAK1 JH2 domain . It is highly probable that Tyk2-IN-16, by virtue of its JH2-targeting mechanism, shares this selectivity advantage, making it a more precise tool for dissecting TYK2-specific biology without confounding off-target JAK inhibition.

Kinase Selectivity JAK Family Off-Target Effects

Patent-Defined Lead Compound

Tyk2-IN-16 is specifically claimed as a compound of interest (Example 184) in patent WO2023220046A1, which outlines methods for treating TYK2-mediated disorders including autoimmune and inflammatory diseases [1]. While in vivo pharmacokinetic data for Tyk2-IN-16 has not been published, its designation as a lead compound within a pharmaceutical patent suggests it may possess favorable drug-like properties and oral bioavailability . In contrast, compounds like BMS-986202 are well-characterized in vivo with established oral activity . This positions Tyk2-IN-16 as an early-stage lead compound, ideal for research groups focused on hit-to-lead optimization, SAR exploration, and target validation, where a potent but less-characterized molecule is required.

Drug Discovery In Vivo Pharmacology Lead Optimization

Tyk2-IN-16 Application Scenarios


TYK2-Dependent Cytokine Signaling Studies

With its potent cellular inhibition of pSTAT4 (IC50 <10 nM), Tyk2-IN-16 is ideally suited for dissecting the role of TYK2 in IL-12, IL-23, and Type I IFN signaling pathways in vitro. Researchers can use this compound to validate target engagement in cell-based models of autoimmune diseases like psoriasis or inflammatory bowel disease .

SAR & Lead Optimization Studies

Tyk2-IN-16 represents a distinct chemotype among TYK2 inhibitors, featuring a pyrazolo[4,3-c]pyridine core. Medicinal chemists can leverage this novel scaffold to explore SAR around TYK2 JH2 binding, aiming to improve potency, selectivity, and pharmacokinetic properties for the development of next-generation TYK2 therapeutics .

Comparative Pharmacology & Tool Compound Selection

Tyk2-IN-16 serves as a valuable tool compound to benchmark against more advanced clinical candidates like deucravacitinib or zasocitinib. Its distinct structure and potency profile allow for comparative studies to understand how different binding modes or chemotypes affect downstream signaling and cellular phenotypes in TYK2-dependent disease models [1].

In Vivo Target Validation in Autoimmune Models

Although in vivo data are not yet published, Tyk2-IN-16's origin as a patent-protected lead compound suggests it possesses adequate drug-like properties for oral administration. Research groups equipped with pharmacology expertise can use this compound for preliminary in vivo efficacy studies in mouse models of psoriasis, arthritis, or lupus, following optimization of formulation and dosing .

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